Trimethylol Propane Tribenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

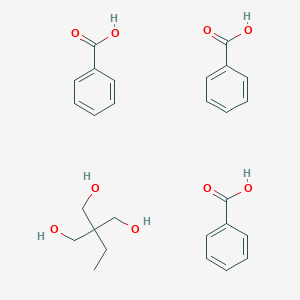

Structure

3D Structure

Properties

CAS No. |

54547-34-1 |

|---|---|

Molecular Formula |

C27H26O6 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

2,2-bis(benzoyloxymethyl)butyl benzoate |

InChI |

InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |

InChI Key |

OWVAEQAOZDETGQ-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Trimethylol propane tribenzoate CAS number 54547-34-1 properties

An In-depth Technical Guide to Trimethylolpropane Tribenzoate (CAS: 54547-34-1)

Introduction

Trimethylolpropane Tribenzoate (TMPTB), identified by CAS number 54547-34-1, is a triester compound synthesized from trimethylolpropane and benzoic acid.[1] Its chemical IUPAC name is 2,2-bis(benzoyloxymethyl)butyl benzoate.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its known industrial applications.

This guide is intended for researchers and scientists. While the compound's primary uses are in the materials industry, this paper consolidates the available technical data. Based on current literature, direct applications in drug development or defined biological signaling pathways have not been identified. The information presented is based on its established physicochemical characteristics and synthesis methodologies.

Physicochemical Properties

TMPTB is a white to off-white solid, typically in powder or granule form.[3][4] It is insoluble in water but shows good solubility in various organic solvents.[3][5] The quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54547-34-1 | [1][2] |

| Molecular Formula | C₂₇H₂₆O₆ | [1][2][3] |

| Molecular Weight | 446.5 g/mol | [1][2] |

| Appearance | White to off-white powder or granule | [3][4] |

| Melting Point | 82.0 – 86.0 °C | [4][5] |

| Solubility | Insoluble in water; soluble in methanol; easily soluble in ethanol, dichloromethane, acetone, benzene, chloroform. | [3][5] |

| Purity (Assay) | ≥98.0% (by HPLC) | [4][5] |

| XLogP3-AA | 5.9 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Topological Polar Surface Area | 78.9 Ų | [2] |

Experimental Protocols: Synthesis

The synthesis of Trimethylolpropane Tribenzoate can be achieved through several established esterification methods. The choice of method depends on desired reaction speed, yield, and available starting materials.

Protocol 1: Direct Esterification with Benzoic Acid

This is the most direct route, involving the reaction of trimethylolpropane with three equivalents of benzoic acid. The reaction equilibrium is driven towards the product by the removal of water.[1]

Methodology:

-

Reactants and Molar Ratio: Charge a reaction vessel with trimethylolpropane (TMP) and benzoic acid in a 1:3 molar ratio.[1]

-

Catalyst: Add an acid catalyst, such as p-Toluenesulfonic acid (p-TSA), typically at a loading of around 5% (w/w) relative to the reactants.[1]

-

Solvent: Use a solvent that forms an azeotrope with water (e.g., toluene or xylene) to facilitate its removal via a Dean-Stark apparatus.

-

Reaction Conditions: Heat the mixture to reflux, generally between 180 and 220°C.[1]

-

Reaction Time: Maintain reflux for 4 to 6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is complete.[1]

-

Purification: After cooling, the reaction mixture is typically neutralized to remove the acid catalyst, washed with water and/or brine, and the organic solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Workflow for Direct Esterification Synthesis of TMPTB.

Protocol 2: Reaction with Benzoyl Chloride (Schotten-Baumann Reaction)

This method offers rapid reaction rates and high yields by using the more reactive benzoyl chloride in a two-phase system.[1]

Methodology:

-

Phase Preparation: Prepare a biphasic system. The organic phase consists of an inert solvent (e.g., dichloromethane or toluene) containing trimethylolpropane and benzoyl chloride. The aqueous phase contains a base, such as sodium hydroxide.[1]

-

Reaction: Add the benzoyl chloride dropwise to the vigorously stirred biphasic mixture. The reaction occurs at the interface of the two immiscible liquids.[1] The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.

-

Temperature Control: The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Purification: After the reaction is complete, the organic layer is separated, washed with water and brine to remove any remaining base and salt, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Recrystallization is then performed for final purification.

Caption: Overall synthesis reaction of Trimethylolpropane Tribenzoate.

Applications

Trimethylolpropane Tribenzoate is primarily utilized in the polymer and materials industry due to its properties as a plasticizer and processing aid.

-

Plasticizer: It is used as a plasticizer for a variety of polymers, including PVC, cellulose esters, thermoplastic polyurethane, and polylactic acid resins.[3][4]

-

Coatings and Inks: The compound is applied in coatings and as an ink adhesive.[3][6]

-

Other Uses: It also functions as a polyester crystallization accelerator and finds use in the manufacturing of PVC plastic particles, optical films, and solder flux.[3][4]

Safety and Handling

According to available Safety Data Sheets, Trimethylolpropane Tribenzoate is not classified as a hazardous substance.[7] However, as with any chemical, appropriate laboratory practices should be followed. It is recommended to handle the substance in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. One safety data sheet for a related compound notes that the toxicological properties have not been thoroughly investigated, warranting caution.[8]

References

- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]

- 2. Trimethylolpropane tribenzoate | C27H26O6 | CID 21909998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deyerchem.com [deyerchem.com]

- 4. haihangchem.com [haihangchem.com]

- 5. ko.tnjchem.com [ko.tnjchem.com]

- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Mechanism of Action of Trimethylol Propane Tribenzoate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane tribenzoate (TMPTB) is a non-phthalate plasticizer utilized to enhance the flexibility, durability, and processability of various polymers, most notably polyvinyl chloride (PVC). This technical guide delineates the core mechanism of action by which TMPTB imparts these properties, supported by available data, relevant experimental protocols, and conceptual diagrams. Due to a scarcity of publicly available data specifically for pure trimethylolpropane tribenzoate, this guide will also reference data from a closely related trimethylolpropane ester mixture and epoxidized trimethylolpropane trioleate (EPO) for comparative analysis, with the distinction clearly noted.

Introduction: The Role of Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, these molecules interpose themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg), melt viscosity, and elastic modulus. The result is a more flexible and easily processable material. The selection of a plasticizer is critical and depends on factors such as compatibility with the polymer, processing characteristics, desired final properties of the product, and resistance to environmental factors.

Mechanism of Action of Trimethylol Propane Tribenzoate

The plasticizing effect of trimethylolpropane tribenzoate is rooted in its molecular structure and its interaction with polymer chains at the molecular level.

Molecular Structure and Interaction

TMPTB is a triester of trimethylolpropane and benzoic acid. Its molecular structure features a compact, central neopentyl core with three radiating benzoate groups. This structure is key to its function:

-

Polar Benzoate Groups: The ester linkages and aromatic rings of the benzoate groups introduce polarity to the molecule. In the context of PVC, these polar regions can interact with the polar C-Cl bonds of the polymer chains through dipole-dipole interactions. This interaction helps to shield the polymer chains from each other, reducing the strong intermolecular forces that make unplasticized PVC rigid.

-

Non-polar Core: The central trimethylolpropane core and the hydrocarbon portions of the benzoate groups contribute to the molecule's non-polar character. This allows for compatibility with the non-polar segments of the polymer, further disrupting the polymer chain packing.

This dual nature of polarity allows TMPTB to effectively integrate into the polymer matrix, pushing the polymer chains apart and increasing the "free volume" between them. This increased free volume facilitates greater mobility of the polymer chains, allowing them to slide past one another more easily, which manifests as increased flexibility.

The Free Volume Theory

The "free volume" theory is a widely accepted model for explaining the action of plasticizers. It posits that the mobility of polymer chains is dependent on the amount of empty space, or free volume, within the polymer matrix. Plasticizer molecules, like TMPTB, increase this free volume by occupying space between the polymer chains. This expansion of the matrix allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

dot

Caption: Mechanism of plasticization by TMPTB.

Quantitative Data on Plasticizer Performance

Direct and comprehensive quantitative data for pure trimethylolpropane tribenzoate in PVC is limited in publicly accessible literature. However, a patent for a trimethylolpropane ester-based plasticizer composition provides some insight into its performance. For a more detailed, albeit comparative, understanding, data for the structurally related epoxidized trimethylolpropane trioleate (EPO) is also presented.

Table 1: Mechanical Properties of PVC Plasticized with a Trimethylolpropane Ester Mixture

| Property | Test Method | Value |

| Plasticizer Content (phr) | - | 60 |

| Tensile Strength ( kg/cm ²) | ASTM D638 | 210 |

| Elongation (%) | ASTM D638 | 380 |

Data sourced from a multicomponent trimethylolpropane ester mixture containing trimethylolpropane tribenzoate.[1]

Table 2: Comparative Performance of Epoxidized Trimethylolpropane Trioleate (EPO) in PVC

| Property | Unplasticized PVC | PVC with 50 phr DOCH* | PVC with 50 phr EPO |

| Glass Transition Temp. (Tg) (°C) | 86 | ~56 | ~56 |

| Tensile Strength (MPa) | ~50 | 18.5 | 18.2 |

| Elongation at Break (%) | <10 | 350 | 380 |

| Hardness (Shore A) | >100 | 85 | 89 |

*DOCH (di(2-ethylhexyl) 1,2-cyclohexanoate) is a commercial non-phthalate plasticizer. Data for EPO provides a reference for the performance of a trimethylolpropane-based plasticizer.[2]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests to measure its effect on the physical and thermal properties of the polymer.

Sample Preparation

-

Compounding: The polymer resin (e.g., PVC powder), TMPTB, and other additives (e.g., heat stabilizers, lubricants) are dry-blended to create a homogenous mixture.

-

Melt Mixing: The dry blend is then melt-processed using a two-roll mill or an extruder at a temperature sufficient to achieve a molten state (typically 160-180°C for PVC).

-

Molding: The molten polymer is then compression molded or injection molded into sheets or specific specimen shapes as required by the testing standards.

-

Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for 24 hours) before testing to ensure consistency.

dot

Caption: General experimental workflow.

Key Experiments

-

Dynamic Mechanical Analysis (DMA):

-

Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus, tan delta) of the plasticized polymer.

-

Methodology (based on ASTM D4065, D5023, D5026):

-

A rectangular specimen of the plasticized polymer is clamped in the DMA instrument.

-

A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The temperature is ramped at a controlled rate (e.g., 3°C/min) over a range that encompasses the glass transition.

-

The instrument measures the resultant stress and the phase lag between the stress and strain to calculate the storage modulus (E'), loss modulus (E"), and tan delta (E"/E').

-

The Tg is typically identified as the peak of the tan delta curve.

-

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To assess the thermal stability of the plasticized polymer and determine the plasticizer content.

-

Methodology (based on ASTM E1131):

-

A small, precisely weighed sample of the plasticized polymer is placed in a TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting thermogram shows weight loss steps corresponding to the volatilization of the plasticizer and the degradation of the polymer.

-

-

-

Tensile Testing:

-

Objective: To measure the effect of the plasticizer on the mechanical properties of the polymer, including tensile strength, elongation at break, and modulus of elasticity.

-

Methodology (based on ASTM D638):

-

Dumbbell-shaped specimens are die-cut from the molded sheets.

-

The specimens are mounted in the grips of a universal testing machine.

-

The specimen is pulled at a constant rate of crosshead displacement until it fractures.

-

The load and displacement are continuously recorded to generate a stress-strain curve, from which the key mechanical properties are determined.

-

-

Compatibility Assessment: The Role of Hansen Solubility Parameters

For a plasticizer to be effective, it must be compatible with the polymer. Incompatibility can lead to exudation (bleeding) of the plasticizer to the surface of the material over time, resulting in a loss of flexibility and a tacky surface. Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the compatibility between a plasticizer and a polymer.

The total solubility parameter (δt) is composed of three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. The Hansen distance (Ra) between two substances can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of compatibility.

Table 3: Hansen Solubility Parameters for PVC

| Parameter | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| PVC | 18.2 | 7.5 | 8.3 |

dot

Caption: Hansen Solubility Parameter concept.

Conclusion

Trimethylolpropane tribenzoate functions as an effective plasticizer by physically inserting its molecules between polymer chains. Its molecular structure, with polar benzoate groups and a non-polar core, facilitates interaction with and separation of polymer chains, thereby increasing free volume and enhancing chain mobility. This leads to a reduction in the glass transition temperature and an increase in the flexibility and processability of the polymer. While specific quantitative performance data for pure TMPTB is not widely published, analysis of related compounds and the application of established experimental protocols and theoretical models like Hansen Solubility Parameters provide a robust framework for understanding and predicting its behavior as a plasticizer. Further research to quantify the performance of pure TMPTB and determine its Hansen Solubility Parameters would be of significant value to the polymer industry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Tribenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane tribenzoate (TMPTB) is a triester synthesized from the esterification of trimethylolpropane with three equivalents of benzoic acid. Its unique molecular structure, featuring a central neopentyl core and three aromatic benzoate groups, imparts a combination of properties that make it a versatile compound in various industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties of TMPTB, detailed experimental protocols for their determination, and an exploration of its potential applications, particularly within the pharmaceutical sciences.

Chemical Identity

The correct identification of a chemical substance is crucial for scientific research and application.

| Identifier | Value |

| CAS Number | 54547-34-1[1][2] |

| Molecular Formula | C₂₇H₂₆O₆[1][2] |

| Molecular Weight | 446.49 g/mol [1][2] |

| IUPAC Name | 2,2-bis(benzoyloxymethyl)butyl benzoate[2] |

| Synonyms | 2-((benzoyloxy)methyl)-2-ethylpropane-1,3-diyl dibenzoate; 1,3-propanediol, 2-[(benzoyloxy)methyl]-2-ethyl-, dibenzoate; 2,2-Bis[(benzoyloxy)methyl]butyl benzoate[1] |

Physical Properties

The physical properties of TMPTB are summarized in the table below. These characteristics are essential for understanding its behavior in various physical systems and for its application in material science and formulation development.

| Property | Value |

| Appearance | White to off-white powder or granule[1] |

| Melting Point | 82.0–86.0 °C[1] |

| Boiling Point | 160 °C at 33 mmHg |

| Predicted Boiling Point | 580.7±45.0 °C |

| Predicted Density | 1.192±0.06 g/cm³ |

| Solubility | Insoluble in water; Soluble in methanol; Easily soluble in ethanol, dichloromethane, acetone, benzene, and chloroform[1] |

| Viscosity | Data not available |

| Refractive Index | Data not available |

Chemical Properties and Synthesis

Trimethylolpropane tribenzoate is a stable triester. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry.

Synthesis of Trimethylolpropane Tribenzoate

The primary method for synthesizing TMPTB is through the direct esterification of trimethylolpropane (TMP) with benzoic acid. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Caption: Synthesis of TMPTB via direct esterification.

Experimental Protocols

This section details the methodologies for determining the key physical properties of trimethylolpropane tribenzoate.

Melting Point Determination (Thiele Tube Method)

The melting point of an organic solid can be determined with high accuracy using a Thiele tube.

Caption: Workflow for melting point determination.

Solubility Determination

A general procedure for determining the solubility of a compound in various solvents.

Caption: Protocol for qualitative solubility testing.

Viscosity Measurement (Rotational Viscometer)

The viscosity of liquid samples can be determined using a rotational viscometer. For a solid like TMPTB, it would first need to be melted or dissolved in a suitable solvent.

Caption: Viscosity measurement workflow.

Applications in Drug Development

While primarily used as a plasticizer in the polymer industry, the unique properties of trimethylolpropane tribenzoate and its derivatives suggest potential applications in the pharmaceutical field.[3][4]

Potential as a Pharmaceutical Excipient

The biocompatibility of certain TMPTB derivatives opens up possibilities for their use as excipients in drug formulations.[3] Excipients are inactive substances that serve as the vehicle or medium for a drug or other active substance. The plasticizing properties of TMPTB could be beneficial in the formulation of solid dosage forms, such as tablets and capsules, potentially improving their mechanical properties.

Role in Controlled Release and Amorphous Solid Dispersions

There is growing interest in the use of esters and polyols in controlled drug delivery systems.[5][6][7][8] The parent molecule, trimethylolpropane, has been investigated in the context of amorphous solid dispersions (ASDs) to enhance the solubility and dissolution of poorly water-soluble drugs.[9][10] ASDs are a promising formulation strategy where a drug is dispersed in a carrier matrix in an amorphous state. The properties of TMPTB, such as its melting point and solubility in organic solvents, could make it a candidate for investigation as a carrier or plasticizer in ASD formulations prepared by techniques like hot-melt extrusion or spray drying.

Caption: Logical flow of TMPTB's potential role in ASDs.

Conclusion

Trimethylolpropane tribenzoate is a well-defined chemical compound with a range of interesting physical and chemical properties. While its primary applications have been in the materials industry, its characteristics suggest a potential for use in pharmaceutical sciences, particularly in the area of drug formulation and delivery. Further research is warranted to fully explore its utility as a pharmaceutical excipient, especially in the development of controlled-release dosage forms and amorphous solid dispersions for poorly soluble drugs. This guide provides a foundational understanding of TMPTB for scientists and researchers interested in exploring its potential in these and other advanced applications.

References

- 1. Trimethylolpropane tribenzoate |54547-34-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. Trimethylolpropane tribenzoate | C27H26O6 | CID 21909998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]

- 4. Trimethylolpropane tribenzoate - TNJC-Taiwan NJC corporation [tnjc.com.tw]

- 5. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled release systems : fabrication technology | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of trimethylol propane tribenzoate in organic solvents

An In-depth Technical Guide on the Solubility of Trimethylolpropane Tribenzoate in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of excipients like trimethylolpropane tribenzoate is critical for formulation and product development. This technical guide provides a comprehensive overview of the solubility of trimethylolpropane tribenzoate in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility Profile of Trimethylolpropane Tribenzoate

Trimethylolpropane tribenzoate is a solid ester widely utilized as a plasticizer in various industrial applications, including coatings and PVC plastic pellets.[1] Its solubility is a key factor in its incorporation into different formulations.

Qualitative and Quantitative Solubility Data

The table below summarizes the available solubility information for trimethylolpropane tribenzoate.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Concentration |

| Water | H₂O | Insoluble | Not Specified | Not Applicable |

| Methanol | CH₃OH | Soluble | Not Specified | - |

| Ethanol | C₂H₅OH | Easily Soluble | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | 2.5 g / 100 mL |

| Acetone | C₃H₆O | Easily Soluble | Not Specified | - |

| Benzene | C₆H₆ | Easily Soluble | Not Specified | - |

| Chloroform | CHCl₃ | Easily Soluble | Not Specified | - |

Note: The term "soluble" or "easily soluble" indicates a qualitative assessment. The concentration for dichloromethane is calculated from the provided data of 2g/80ml.[3]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of trimethylolpropane tribenzoate in an organic solvent. This protocol is based on the principle of preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment

-

Trimethylolpropane tribenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of trimethylolpropane tribenzoate to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed to the experimental temperature.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the concentration can be determined gravimetrically.

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved trimethylolpropane tribenzoate is achieved.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (for volatile solvents):

-

For volatile solvents, a chromatographic method is preferred to avoid errors due to solvent evaporation.

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibration range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of trimethylolpropane tribenzoate of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using the appropriate chromatographic method.

-

Construct a calibration curve from the standard solutions and determine the concentration of trimethylolpropane tribenzoate in the diluted sample.

-

Calculate the original concentration in the saturated solution, and thus the solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of trimethylolpropane tribenzoate.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Trimethylolpropane Tribenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of trimethylolpropane tribenzoate (TPTB), a versatile compound utilized as a plasticizer, lubricant, and in the synthesis of polymers. This document collates available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents visual representations of its synthesis and degradation pathways.

Thermal Stability of Trimethylolpropane Tribenzoate

Trimethylolpropane tribenzoate exhibits good thermal stability, which is a key attribute for its application in high-temperature environments. The thermal degradation of TPTB is influenced by the atmospheric conditions, with oxidative environments accelerating decomposition.

Thermogravimetric Analysis (TGA) Data

| Parameter | Condition | Trimethylolpropane Tribenzoate | Trimethylolpropane Trioleate (for comparison) |

| Onset of Decomposition | Inert Atmosphere (Nitrogen) | ~250°C[1] | 213-230°C |

| Onset of Decomposition | Oxidative Atmosphere (Air) | ~220°C[1] | Not specified |

| Primary Degradation Products | Inert Atmosphere | Benzoic Acid, Carbon Dioxide[1] | Not specified |

Note: The data for trimethylolpropane tribenzoate is based on available literature. The data for trimethylolpropane trioleate is provided for context as a related polyol ester.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. Specific DSC thermograms for trimethylolpropane tribenzoate are not widely published. However, DSC is a valuable tool for determining the heat of fusion, melting point, and specific heat capacity, which are critical parameters for understanding its behavior in various applications. For plasticizers, DSC can reveal information about their crystallization behavior at low temperatures and their compatibility with polymeric matrices.

Degradation Pathway of Trimethylolpropane Tribenzoate

The primary mechanism of thermal degradation for trimethylolpropane tribenzoate involves the cleavage of its ester bonds. In an inert atmosphere, this decomposition is primarily a pyrolysis process.

Proposed Thermal Degradation Pathway

At elevated temperatures, the ester linkages in TPTB are the most susceptible to scission. The degradation is thought to proceed through a mechanism that releases the benzoate groups as benzoic acid, with subsequent fragmentation of the trimethylolpropane core. The presence of oxygen can lead to more complex oxidative degradation pathways, initiating at lower temperatures.

Caption: Proposed thermal degradation pathway of Trimethylolpropane Tribenzoate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation of trimethylolpropane tribenzoate. These protocols are based on general procedures for the analysis of polyol esters and can be adapted for specific instrumentation and research questions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of trimethylolpropane tribenzoate.

Apparatus: A thermogravimetric analyzer (TGA) capable of operating up to at least 600°C with controlled heating rates and atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the trimethylolpropane tribenzoate sample into a clean, tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting point, heat of fusion) of trimethylolpropane tribenzoate.

Apparatus: A differential scanning calorimeter (DSC) with a suitable cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the trimethylolpropane tribenzoate sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100°C) at a heating rate of 10°C/min. This step removes the thermal history of the sample.

-

Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled cooling rate of 10°C/min to observe crystallization.

-

Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at a heating rate of 10°C/min to observe the glass transition and melting behavior.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

-

Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.

-

Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization event during the cooling scan.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products of trimethylolpropane tribenzoate.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of the trimethylolpropane tribenzoate sample into a pyrolysis sample cup or tube.

-

Pyrolysis:

-

Introduce the sample into the pyrolysis unit.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). The pyrolysis products are directly transferred to the GC injector.

-

-

Gas Chromatography:

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C).

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Oven Program: A temperature program is used to separate the pyrolysis products, for example, an initial temperature of 50°C held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 10 minutes.

-

-

Mass Spectrometry:

-

The eluting compounds from the GC column are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer.

-

The mass spectrometer scans a mass range of, for example, 35-550 amu.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

-

Correlate the identified compounds with the structure of trimethylolpropane tribenzoate to elucidate the degradation mechanism.

-

Synthesis of Trimethylolpropane Tribenzoate

The most common method for synthesizing trimethylolpropane tribenzoate is through the esterification of trimethylolpropane with benzoic acid.

Caption: Synthesis of Trimethylolpropane Tribenzoate via Esterification.

Conclusion

This technical guide has summarized the available information on the thermal stability and degradation of trimethylolpropane tribenzoate. The data indicates that TPTB is a thermally stable material, particularly in non-oxidative environments. The primary degradation pathway involves the cleavage of the ester bonds, leading to the formation of benzoic acid and other smaller molecules. The provided experimental protocols offer a foundation for researchers to conduct their own detailed analyses of TPTB and related materials. Further research, particularly the publication of detailed TGA and DSC curves and a more comprehensive analysis of degradation products, would be beneficial for a more complete understanding of this compound's thermal behavior.

References

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Tribenzoate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane tribenzoate (TMPTB), a versatile compound with applications in various industrial fields. The primary focus of this document is the synthesis via esterification, detailing the underlying chemical principles, experimental protocols, and critical process parameters.

Introduction

Trimethylolpropane tribenzoate is a tri-ester synthesized from the reaction of trimethylolpropane (TMP) with three equivalents of a benzoic acid derivative. It is valued for its properties as a plasticizer, lubricant, and modifier in polymer formulations. The ester linkages contribute to its thermal stability and compatibility with a wide range of polymers. This guide will explore the direct esterification of trimethylolpropane with benzoic acid, a common and efficient method for its preparation.

Chemical Synthesis Pathway

The synthesis of trimethylolpropane tribenzoate from trimethylolpropane and benzoic acid is a classic example of a condensation reaction, specifically a Fischer esterification.[1] In this reaction, the three hydroxyl (-OH) groups of trimethylolpropane react with the carboxylic acid groups of three benzoic acid molecules.[1] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the tri-ester product.[1]

Caption: Reaction scheme for the synthesis of trimethylolpropane tribenzoate.

Experimental Protocols

This section details the methodologies for the synthesis of trimethylolpropane tribenzoate via direct esterification.

Direct Esterification with Benzoic Acid

This is the most direct route for the synthesis of TMPTB.[1] It involves the reaction of trimethylolpropane with three equivalents of benzoic acid in the presence of a catalyst and an azeotropic solvent to remove the water byproduct.[1]

Materials:

-

Trimethylolpropane (TMP)

-

Benzoic Acid

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or Xylene (as azeotropic solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add trimethylolpropane and benzoic acid in a 1:3 molar ratio.[1]

-

Solvent and Catalyst Addition: Add toluene or xylene to the flask to facilitate the azeotropic removal of water.[1] Then, add the acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux, with vigorous stirring. The reaction temperature typically ranges from 180 to 220°C.[1] The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction for 4 to 6 hours, or until the theoretical amount of water has been collected, indicating the completion of the reaction.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude trimethylolpropane tribenzoate.

-

Further purification can be achieved by vacuum distillation or recrystallization if necessary.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of trimethylolpropane tribenzoate.

| Parameter | Value | Reference(s) |

| Molar Ratio (TMP:Benzoic Acid) | 1:3 | [1] |

| Reaction Temperature | 180 - 220°C | [1] |

| Reaction Time | 4 - 6 hours | [1] |

| Catalyst | p-Toluenesulfonic acid | [1] |

| Yield | 90 - 95% | [1] |

| Purity | > 99% | [1] |

Table 1: Reaction conditions and typical results for the direct esterification of trimethylolpropane with benzoic acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of trimethylolpropane tribenzoate.

Caption: Experimental workflow for trimethylolpropane tribenzoate synthesis.

References

An In-depth Technical Guide to the Raw Materials and Synthesis of Trimethylolpropane Tribenzoate

This technical guide provides a comprehensive overview of the essential raw materials and synthetic pathways for producing trimethylolpropane tribenzoate (TMPTB). The document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction to Trimethylolpropane Tribenzoate (TMPTB)

Trimethylolpropane tribenzoate (TMPTB) is a versatile organic compound widely utilized as a plasticizer, particularly for PVC, cellulose esters, and thermoplastic polyurethanes.[1] It is also employed in coatings, optical films, and as a crystallization accelerator for polyesters.[1] The synthesis of TMPTB primarily involves the esterification of trimethylolpropane (TMP) with benzoic acid or its derivatives. Understanding the synthesis of the core precursor, TMP, is therefore fundamental to the overall manufacturing process.

Synthesis of the Core Precursor: Trimethylolpropane (TMP)

The industrial production of trimethylolpropane (TMP), the polyol backbone of TMPTB, is a well-established two-step process.[2][3] This method begins with the aldol condensation of n-butyraldehyde and formaldehyde, followed by a crossed Cannizzaro reaction.[3][4]

Step 1: Aldol Condensation n-Butyraldehyde reacts with two equivalents of formaldehyde in the presence of a basic catalyst.[3][4] CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO

Step 2: Crossed Cannizzaro Reaction The intermediate product, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde and a stoichiometric amount of a strong base (e.g., sodium hydroxide) to yield TMP and a formate salt as a byproduct.[2][3] CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH[3]

The primary raw materials for TMP synthesis are summarized in the table below.

| Component | Chemical Name | Formula | Role | Source/Notes |

| Starting Aldehyde | n-Butyraldehyde | CH₃CH₂CH₂CHO | Carbon backbone | Key reactant in the initial aldol condensation.[3][4] |

| Formaldehyde | Formaldehyde | CH₂O | Hydroxymethyl source | Used in both aldol and Cannizzaro steps; typically an aqueous solution (formalin).[3][5] |

| Catalyst/Base | Sodium Hydroxide | NaOH | Basic Catalyst | Used in stoichiometric amounts for the Cannizzaro reaction.[2][3] Other basic catalysts can be used.[5] |

Synthesis of Trimethylolpropane Tribenzoate (TMPTB)

The most common and direct method for synthesizing TMPTB is the esterification of trimethylolpropane with three equivalents of benzoic acid.[2] Alternative methods utilize more reactive derivatives of benzoic acid, such as benzoyl chloride.

In this process, trimethylolpropane is heated with benzoic acid, typically in a 1:3 molar ratio, in the presence of an acid catalyst.[2] The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the triester product.[2] This is often achieved by using a solvent that forms an azeotrope with water.[6]

| Component | Chemical Name | Formula | Role | Source/Notes |

| Polyol | Trimethylolpropane (TMP) | CH₃CH₂C(CH₂OH)₃ | Core alcohol | The central molecule providing three hydroxyl groups for esterification.[2] |

| Acylating Agent | Benzoic Acid | C₆H₅COOH | Benzoate source | Reacts with the hydroxyl groups of TMP.[2] |

| Catalyst | p-Toluenesulfonic Acid (p-TSA) | CH₃C₆H₄SO₃H | Acid Catalyst | Efficiently catalyzes the esterification.[2] Sulfuric acid is also used.[6] |

| Solvent | Toluene / Xylene | C₇H₈ / C₈H₁₀ | Water removal | Forms an azeotrope with water to drive the reaction to completion.[6] |

An alternative route involves the reaction of TMP with benzoyl chloride under anhydrous conditions, often in a biphasic system.[2] This method is known for high yields and rapid reaction rates.[2] The reaction typically occurs at the interface of an organic solvent (containing TMP and benzoyl chloride) and an aqueous phase (containing a base).[2]

| Component | Chemical Name | Formula | Role | Source/Notes |

| Polyol | Trimethylolpropane (TMP) | CH₃CH₂C(CH₂OH)₃ | Core alcohol | Provides the hydroxyl groups. |

| Acylating Agent | Benzoyl Chloride | C₆H₅COCl | Highly reactive benzoate source | Reacts readily with TMP.[2] |

| Catalyst/Base | Triethylamine / Sodium Hydroxide | (C₂H₅)₃N / NaOH | Acid scavenger | Neutralizes the HCl byproduct.[2] |

| Solvent | Tetrahydrofuran (THF) / Water | C₄H₈O / H₂O | Reaction medium | Used in anhydrous or biphasic systems.[2] |

A more sustainable approach to TMPTB synthesis involves the use of enzymatic catalysts, such as lipases.[2] This method can utilize renewable feedstocks, like benzoic acid derived from renewable sources or fatty acid methyl esters from waste cooking oils, for transesterification.[2]

Quantitative Data and Experimental Conditions

The efficiency of TMPTB synthesis is highly dependent on reaction parameters. The following table summarizes typical experimental conditions for the esterification of TMP with various carboxylic acids, providing a reference for process optimization.

| Parameter | Value | Notes | Reference |

| Reactant Molar Ratio | 1:3 (TMP to Benzoic Acid) | Stoichiometric ratio for complete esterification.[2] | [2] |

| Catalyst Loading (p-TSA) | 5% (w/w) | For esterification of TMP with oleic acid, achieving 95% conversion.[2] | [2] |

| Catalyst Loading (H₂SO₄) | 1.5% (w/w) | For esterification of TMP with oleic acid.[6] | [6] |

| Reaction Temperature | 110-150°C | Varies with catalyst and reactants.[6][7] | [6][7] |

| Reaction Time | 3-5 hours | Dependent on temperature, catalyst, and desired conversion.[6][7] | [6][7] |

Detailed Experimental Protocols

-

Reactor Setup: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, with trimethylolpropane (1.0 eq), benzoic acid (3.0-3.3 eq), and an appropriate amount of toluene to facilitate azeotropic water removal.

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-5% w/w of total reactants) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[6] Continuously remove the water collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trimethylolpropane tribenzoate. Further purification can be achieved through column chromatography or recrystallization if necessary.

-

Reactant Preparation: In a flask, dissolve trimethylolpropane (1.0 eq) and a base catalyst like triethylamine (3.0-3.3 eq) in an anhydrous organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[2]

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add benzoyl chloride (3.0 eq) dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt formed. Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Process and Pathway Visualizations

Caption: Synthesis pathway of Trimethylolpropane (TMP).

Caption: Direct esterification pathway for TMPTB synthesis.

Caption: Experimental workflow for direct esterification.

References

- 1. Trimethylolpropane tribenzoate |54547-34-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]

- 3. Trimethylolpropane - Wikipedia [en.wikipedia.org]

- 4. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]

- 5. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Trimethylolpropane Tribenzoate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylolpropane tribenzoate (TMPTB) in polymer chemistry, focusing on its role as a versatile additive for enhancing polymer properties. Detailed experimental protocols for its synthesis and evaluation are also presented.

Introduction to Trimethylolpropane Tribenzoate

Trimethylolpropane tribenzoate (CAS No: 54547-34-1) is a high-performance, non-phthalate plasticizer and performance-enhancing additive. Its unique molecular structure, a triester of trimethylolpropane and benzoic acid, imparts a combination of flexibility, durability, and chemical resistance to a variety of polymer systems.[1] This makes it a valuable component in the formulation of coatings, adhesives, sealants, elastomers, and thermoplastics.

Key Applications in Polymer Systems

The primary applications of trimethylolpropane tribenzoate in polymer chemistry are as a plasticizer, a processing aid, and a performance modifier.

Plasticizer for Polyvinyl Chloride (PVC)

Trimethylolpropane tribenzoate is an effective plasticizer for PVC, offering an alternative to traditional phthalate-based plasticizers. It enhances the flexibility and workability of PVC, making it suitable for a wide range of applications, from flexible films and profiles to flooring and wire insulation.

Quantitative Data:

The following table summarizes the physical properties of a PVC resin plasticized with a blend containing trimethylolpropane tribenzoate compared to a standard di-2-ethylhexyl phthalate (DEHP) plasticizer.

| Property | PVC with TMPTB Blend | PVC with DEHP | Test Method |

| Tensile Strength (MPa) | 20.5 | 19.8 | ASTM D638 |

| Elongation at Break (%) | 350 | 380 | ASTM D638 |

| Hardness (Shore A) | 85 | 83 | ASTM D2240 |

| Migration Resistance (%) | 1.2 | 2.5 | ASTM D1203 |

| Sheet Heating Loss (%) | 0.8 | 1.5 | ASTM D1203 |

Data adapted from a patent describing a plasticizer composition containing trimethylolpropane ester derivatives.

Performance Enhancer in Coatings

In the coatings industry, trimethylolpropane tribenzoate is utilized to improve the performance and durability of various resin systems, including alkyd, polyester, and polyurethane coatings.[1][2]

-

Alkyd and Polyester Resins: As a branching agent, it improves hardness, gloss retention, and chemical resistance.[2]

-

Polyurethane Coatings: It enhances flexibility, adhesion to substrates, and impact resistance, which is crucial for automotive and industrial applications.[1] The introduction of trimethylolpropane (the parent molecule of TMPTB) into waterborne polyurethane systems has been shown to significantly increase crosslink density and improve tensile strength.[3] While direct quantitative data for TMPTB is limited, similar improvements in mechanical properties can be anticipated.

Additive for Adhesives and Sealants

The addition of trimethylolpropane tribenzoate to adhesive and sealant formulations can improve flexibility, adhesion, and weather resistance.[4] Its trifunctional ester groups can form hydrogen bonds with hydroxyl-rich substrates like wood, enhancing adhesive strength.

Experimental Protocols

Synthesis of Trimethylolpropane Tribenzoate

This protocol describes a general laboratory-scale synthesis of trimethylolpropane tribenzoate via the esterification of trimethylolpropane with benzoic acid.

Materials:

-

Trimethylolpropane (TMP)

-

Benzoic Acid

-

Toluene (as an azeotropic solvent)

-

Sulfuric Acid (as a catalyst)

-

Sodium Bicarbonate Solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Dean-Stark apparatus

-

Heating mantle, magnetic stirrer, and condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.

-

Charge the flask with trimethylolpropane and benzoic acid in a 1:3.3 molar ratio (a slight excess of benzoic acid is used to drive the reaction to completion).

-

Add toluene to the flask (approximately 50% of the total reaction volume).

-

Begin stirring and gently heat the mixture to dissolve the solids.

-

Once the solids are dissolved, add a catalytic amount of sulfuric acid (approximately 1% of the total reactant weight).

-

Increase the temperature to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid. Repeat the washing until the aqueous layer is neutral.

-

Wash the organic layer with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude trimethylolpropane tribenzoate.

-

Further purification can be achieved by recrystallization or column chromatography if required.

Evaluation of Trimethylolpropane Tribenzoate as a PVC Plasticizer

This protocol outlines the procedure for incorporating trimethylolpropane tribenzoate into a PVC formulation and evaluating its performance.

Materials:

-

PVC resin (e.g., K-value 67)

-

Trimethylolpropane Tribenzoate (TMPTB)

-

Di-2-ethylhexyl phthalate (DEHP) (as a control)

-

Thermal stabilizer (e.g., Ca/Zn stearate)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press

-

Tensile tester

-

Shore A durometer

-

Analytical balance

Procedure:

Part 1: Formulation and Compounding

-

Prepare two formulations as per the table below (amounts in parts per hundred of resin - phr):

| Component | Formulation 1 (TMPTB) | Formulation 2 (DEHP - Control) |

| PVC Resin | 100 | 100 |

| Plasticizer | 50 (TMPTB) | 50 (DEHP) |

| Thermal Stabilizer | 2 | 2 |

| Lubricant | 0.5 | 0.5 |

-

Premix the components of each formulation in a high-speed mixer.

-

Compound each mixture on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

Part 2: Specimen Preparation

-

Cut the milled sheets into appropriate sizes for the hydraulic press.

-

Press the sheets in a mold at 170-180°C under a pressure of 10 MPa for 5 minutes to form standardized test specimens (e.g., dumbbell shape for tensile testing as per ASTM D638).

-

Cool the mold under pressure before removing the specimens.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Part 3: Performance Evaluation

-

Tensile Properties: Measure the tensile strength and elongation at break of the specimens using a tensile tester according to ASTM D638.

-

Hardness: Measure the Shore A hardness of the specimens using a durometer according to ASTM D2240.

-

Migration and Volatility: Evaluate plasticizer migration and volatility according to ASTM D1203 (Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of trimethylolpropane tribenzoate in polymer chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]

- 3. scispace.com [scispace.com]

- 4. Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading [riverlandtrading.com]

Trimethylolpropane Tribenzoate (TMPTB) as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

Application Notes and Protocols for Researchers and Scientists

Introduction

Trimethylolpropane Tribenzoate (TMPTB) is a high-molecular-weight, non-phthalate plasticizer that offers a compelling alternative to traditional plasticizers in Polyvinyl Chloride (PVC) formulations. Its unique chemical structure, a triester of trimethylolpropane and benzoic acid, imparts a range of desirable properties to PVC compounds, including excellent thermal stability, low volatility, and high resistance to migration. These characteristics make it a suitable candidate for demanding applications where durability, safety, and long-term performance are critical.

These application notes provide a comprehensive overview of the use of TMPTB as a primary plasticizer in PVC. The document details its effects on the mechanical, thermal, and migration properties of PVC, supported by comparative data from closely related trimethylolpropane esters. Detailed experimental protocols are provided to enable researchers and scientists to evaluate the performance of TMPTB in their specific formulations.

Performance Characteristics

The incorporation of TMPTB into PVC formulations leads to significant improvements in key performance metrics. While specific quantitative data for TMPTB is limited in publicly available literature, data from closely related trimethylolpropane esters, such as epoxidized trimethylolpropane trioleate (EPO), provide a strong indication of its expected performance compared to conventional plasticizers like Di-octyl phthalate (DOP).

Mechanical Properties

TMPTB is expected to enhance the flexibility and durability of PVC. The addition of trimethylolpropane esters generally results in a lower tensile strength compared to rigid PVC, but with a significant increase in elongation at break, indicating improved flexibility.

Table 1: Comparative Mechanical Properties of PVC Plasticized with a Trimethylolpropane Ester and a Conventional Plasticizer

| Property | Test Method | Unplasticized PVC | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1] |

| Tensile Strength (MPa) | ASTM D638 | ~ 50-60 | ~ 20-30 | ~ 15-25 |

| Elongation at Break (%) | ASTM D638 | < 10 | ~ 200-400 | ~ 300-500 |

| Shore A Hardness | ASTM D2240 | > 95 | ~ 70-90 | ~ 75-95 |

Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.

Thermal Stability

One of the key advantages of TMPTB is its anticipated excellent thermal stability. The high molecular weight and stable ester linkages contribute to a higher decomposition temperature of the PVC compound. This translates to improved processing stability and enhanced service life at elevated temperatures.

Table 2: Comparative Thermal Properties of PVC Plasticized with a Trimethylolpropane Ester and a Conventional Plasticizer

| Property | Test Method | Unplasticized PVC | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1] |

| Onset Decomposition Temperature (°C) | Thermogravimetric Analysis (TGA) | ~ 280-300 | ~ 250-270 | ~ 290-320 |

| Temperature at 50% Weight Loss (°C) | Thermogravimetric Analysis (TGA) | ~ 350-370 | ~ 320-340 | ~ 360-390 |

Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.

Migration Resistance

The high molecular weight and low volatility of TMPTB are expected to result in significantly lower plasticizer migration compared to lower molecular weight phthalates. This is a critical advantage in applications where plasticizer leaching is a concern, such as in medical devices, food contact materials, and automotive interiors.

Table 3: Comparative Migration Resistance of a Trimethylolpropane Ester and a Conventional Plasticizer

| Property | Test Method | PVC with Conventional Plasticizer (e.g., DOP) | PVC with Trimethylolpropane Ester (e.g., EPO)[1][2] |

| Weight Loss (%) in Hexane (24h, 25°C) | ASTM D1239 | ~ 5-15 | < 2 |

| Volatility (Weight Loss %, 24h, 100°C) | - | ~ 1-5 | < 0.5 |

Note: The data for the Trimethylolpropane Ester is based on studies of similar TMP esters and serves as a representative example. Actual values for TMPTB may vary.

Experimental Protocols

To facilitate the evaluation of TMPTB as a plasticizer for PVC, the following detailed experimental protocols are provided.

Preparation of PVC Formulations

A typical workflow for preparing and evaluating PVC formulations plasticized with TMPTB is outlined below.

Caption: Experimental workflow for PVC formulation and testing.

Protocol:

-

Component Weighing: Accurately weigh the required amounts of PVC resin, TMPTB, thermal stabilizers (e.g., calcium/zinc stearate), lubricants, and any other additives according to the desired formulation (e.g., parts per hundred resin - phr).

-

Dry Blending: Combine all the weighed components in a high-speed laboratory mixer. Blend until a homogenous, free-flowing powder is obtained.

-

Melt Compounding: Transfer the dry blend to a two-roll mill or a laboratory-scale extruder. Process the material at a temperature suitable for PVC compounding (typically 160-180°C) until a uniform, molten mass is achieved.

-

Sheet/Specimen Preparation: Press the compounded PVC into sheets of desired thickness using a compression molding press. The sheets can then be cut or stamped into standardized test specimens (e.g., dumbbell shapes for tensile testing).

Mechanical Property Testing

3.2.1. Tensile Strength and Elongation (ASTM D638)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC.

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

-

Condition the dumbbell-shaped test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

-

Measure the width and thickness of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Attach the extensometer to the specimen.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

-

Record the maximum load and the elongation at break.

-

Calculate the tensile strength and percentage elongation at break.

3.2.2. Hardness (ASTM D2240)

Objective: To measure the Shore A hardness of the plasticized PVC.

Apparatus: Shore A Durometer.

Procedure:

-

Place a stack of PVC sheets with a total thickness of at least 6 mm on a hard, flat surface.

-

Press the durometer indenter firmly and vertically onto the surface of the specimen.

-

Read the hardness value on the durometer scale within one second of firm contact.

-

Take at least five readings at different positions on the specimen and calculate the average.

Thermal Stability Analysis

3.3.1. Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the PVC compound into the TGA sample pan.

-

Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset of decomposition temperature and the temperature at 50% weight loss from the TGA curve.

Migration Resistance Testing

3.4.1. Solvent Extraction (ASTM D1239)

Objective: To determine the amount of plasticizer that migrates from the PVC into a solvent.

Apparatus: Analytical balance, glass containers with lids, oven.

Procedure:

-

Cut a precisely weighed specimen of the plasticized PVC sheet (e.g., 50 x 50 mm).

-

Immerse the specimen in a specified volume of solvent (e.g., n-hexane) in a sealed glass container.

-

Store the container at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

-

Remove the specimen from the solvent, gently wipe off excess solvent, and allow it to dry in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

-

Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.

Logical Relationships of TMPTB's Effects

The following diagram illustrates the logical relationships between the chemical nature of TMPTB and its resulting performance benefits in PVC.

Caption: Logical flow from TMPTB structure to PVC performance.

Conclusion

Trimethylolpropane tribenzoate presents a promising, high-performance, non-phthalate plasticizer for PVC applications. Its inherent properties of high molecular weight, thermal stability, and expected low migration address the growing demand for safer and more durable materials. The provided experimental protocols offer a standardized framework for researchers and scientists to systematically evaluate and validate the performance of TMPTB in various PVC formulations, paving the way for its adoption in advanced and critical applications. Further research to generate specific quantitative data for TMPTB in direct comparison with industry-standard plasticizers is encouraged to fully elucidate its performance profile.

References

Application Notes and Protocols for Trimethylolpropane Tribenzoate in Coatings and Adhesives

For distribution to: Researchers, scientists, and formulation professionals.

These application notes provide a comprehensive overview of Trimethylolpropane Tribenzoate (TMPTB), a non-phthalate plasticizer, for use in high-performance coatings and adhesives. This document outlines its functional benefits, presents typical performance data, and details relevant experimental protocols for formulation and evaluation.

Introduction to Trimethylolpropane Tribenzoate (TMPTB)

Trimethylolpropane Tribenzoate (CAS No. 54547-34-1) is a high-performance, solid ester plasticizer.[1] Structurally, it is the triester of trimethylolpropane and benzoic acid. Its aromatic nature and trifunctional structure impart a unique combination of properties, making it a valuable additive in a variety of polymer systems, including alkyd and polyurethane resins for coatings and various emulsion-based adhesives. As a plasticizer, TMPTB enhances flexibility, durability, and adhesion, often improving processing characteristics and the final performance of the cured product.[2][3]

Key Attributes:

-

High Solvating Power: Excellent compatibility with a wide range of polymers, including PVC, PVA, and acrylics.[1][2]

-

Enhanced Flexibility and Durability: Increases the flexibility of cured films and adhesives, preventing cracking and delamination.

-

Improved Hardness and Resistance: The aromatic rings in its structure contribute to improved hardness, scratch resistance, and chemical resistance.

-

Adhesion Promotion: Can improve adhesion to various substrates.

-

Non-Phthalate Chemistry: Offers an alternative to traditional phthalate plasticizers.[1]

Application in Coatings

In coating formulations, TMPTB acts as a modifying plasticizer that bridges the gap between flexibility and hardness. It is particularly effective in alkyd and polyurethane systems where a balance of these properties is crucial for performance.

Functional Benefits in Coatings:

-

Improved Mechanical Properties: TMPTB enhances film flexibility, which is critical for coatings on substrates that expand, contract, or are subject to impact. This prevents cracking and improves long-term durability.

-

Increased Hardness and Scratch Resistance: Unlike some plasticizers that primarily soften a film, the benzoic acid moieties in TMPTB help maintain or even improve surface hardness and resistance to abrasion.

-

Enhanced Gloss and Finish: In alkyd resins, TMPTB can improve the gloss and overall aesthetic of the final coating.

-

Chemical and Weather Resistance: The stable ester linkages and aromatic structure contribute to better resistance against solvents, chemicals, and weathering.

Representative Performance Data in an Alkyd Enamel Coating

The following data is representative of the typical performance enhancements observed when incorporating Trimethylolpropane Tribenzoate into a standard alkyd enamel formulation. The control formulation is unplasticized, while the test formulation includes TMPTB at 5% of the total resin solids.

| Performance Metric | Test Method | Control Formulation (No TMPTB) | Formulation with 5% TMPTB |

| Pencil Hardness | ASTM D3363 | H | F |

| Flexibility (Conical Mandrel) | ASTM D522 | 8 mm (cracking) | No cracking at 3 mm |

| Adhesion (Cross-Hatch) | ASTM D3359 | 4B | 5B |

| Abrasion Resistance (Taber) | ASTM D4060 | 45 mg loss (CS-10 wheel, 1000 cycles, 1kg load) | 38 mg loss (CS-10 wheel, 1000 cycles, 1kg load) |

Application in Adhesives

In adhesive formulations, particularly waterborne systems based on acrylic or PVA emulsions, TMPTB serves to improve flexibility, tack, and adhesion.[2][3] Its high solvating power allows for efficient incorporation into the polymer matrix.

Functional Benefits in Adhesives:

-

Increased Peel Strength and Flexibility: Plasticizers reduce the cohesive strength of the adhesive film, which in turn enhances flexibility and peel strength.[2] This is particularly beneficial for adhesives used on non-rigid substrates.

-

Enhanced Tack: Benzoate plasticizers can positively affect various measures of tack, including loop tack, rolling ball tack, and quick stick.

-

Modified Open and Set Times: The addition of a plasticizer can extend the open time and shorten the set time of waterborne adhesives, which can be advantageous in various applications.[2]

-

Reduced Holding Power: It is important to note that the increase in flexibility and tack often comes at the expense of cohesive strength, which can reduce the shear or holding power of the adhesive.

Representative Performance Data in a Pressure-Sensitive Adhesive (PSA)

The following data illustrates the typical effects of incorporating Trimethylolpropane Tribenzoate into a waterborne acrylic PSA formulation. The control is unplasticized, while the test formulation includes TMPTB at 8% of the total polymer solids.

| Performance Metric | Test Method | Control Formulation (No TMPTB) | Formulation with 8% TMPTB |

| 180° Peel Adhesion (N/25mm) | PSTC-101 | 18 | 24 |

| Loop Tack (N/25mm) | PSTC-16 | 15 | 22 |

| Shear Strength (minutes) | PSTC-107 (1kg load) | >10,000 | 4,500 |

| Glass Transition Temperature (Tg) | DSC | -25°C | -33°C |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of coatings and adhesives containing Trimethylolpropane Tribenzoate.

Protocol for Film Hardness by Pencil Test (ASTM D3363)

-

Objective: To determine the hardness of a coating film relative to the hardness of calibrated pencil leads.

-

Apparatus:

-

A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

-

A mechanical pencil sharpener and 400-grit sandpaper to prepare the pencil lead.

-

A pencil hardness tester (optional, to maintain constant pressure and a 45° angle).

-

Coated panels cured for a minimum of 7 days under controlled conditions (23 ± 2°C and 50 ± 5% relative humidity).

-

-

Procedure:

-

Prepare the pencil by sharpening it and then blunting the tip by holding it perpendicular to 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.

-

Place the coated panel on a firm, level surface.

-

Hold the pencil at a 45° angle to the coated surface.

-

Push the pencil away from the operator with uniform downward pressure, creating a stroke of at least 6 mm (¼ inch).

-